4-(1-butyl-1H-benzimidazol-2-yl)aniline
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Overview
Description
Synthesis Analysis
The synthesis of 4-(1-butyl-1H-benzimidazol-2-yl)aniline and related compounds typically involves the reaction of benzimidazole-substituted enaminones with suitable arylguanidinium nitrates or other starting materials under various conditions. For example, benzimidazole derivatives have been synthesized through reactions involving aromatic nitrates and have shown antiproliferative activity toward cancer cell lines, indicating their potential in medicinal chemistry (Determann et al., 2012).
Molecular Structure Analysis
The crystal structure of compounds containing the benzimidazole motif, such as 2-(1H-benzimidazol-2-yl)aniline CdII complex, reveals the coordination of metal atoms by nitrogen atoms from the benzimidazole ring, forming structures with significant geometrical interest (Yongtae Kim & S. Kang, 2019). These structural analyses are crucial for understanding the interaction mechanisms of these compounds in biological systems and their potential applications in catalysis and materials science.
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including coordination to form complexes with metals like ZnII and CuII, which have been studied for their structural, mechanistic, and kinetic properties in polymerisation reactions (Attandoh et al., 2014). These studies provide insights into the versatility of benzimidazole compounds in facilitating chemical transformations, which is essential for developing new materials and catalytic processes.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered a type of privileged substructure in drug discovery due to their ability to mimic naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities, suggesting that they may induce a variety of molecular and cellular changes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-2-3-12-20-16-7-5-4-6-15(16)19-17(20)13-8-10-14(18)11-9-13/h4-11H,2-3,12,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPBTVBODXPTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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